(E)-6-Bromo-2-(3,5-dimethoxystyryl)quinazolin-4(3H)-one
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Overview
Description
(E)-6-Bromo-2-(3,5-dimethoxystyryl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. This compound is characterized by its unique structure, which includes a bromine atom, methoxy groups, and a styryl moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of (E)-6-Bromo-2-(3,5-dimethoxystyryl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-bromoquinazolin-4(3H)-one and 3,5-dimethoxybenzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 6-bromoquinazolin-4(3H)-one and 3,5-dimethoxybenzaldehyde in the presence of a base such as potassium carbonate. This reaction forms the styryl moiety.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
(E)-6-Bromo-2-(3,5-dimethoxystyryl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or sodium ethoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Researchers have investigated the compound for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Due to its potential biological activities, the compound is being explored as a lead compound for the development of new therapeutic agents.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (E)-6-Bromo-2-(3,5-dimethoxystyryl)quinazolin-4(3H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological activities. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
(E)-6-Bromo-2-(3,5-dimethoxystyryl)quinazolin-4(3H)-one can be compared with other quinazolinone derivatives, such as:
6-Bromoquinazolin-4(3H)-one: Lacks the styryl and methoxy groups, resulting in different chemical and biological properties.
2-(3,5-Dimethoxystyryl)quinazolin-4(3H)-one: Lacks the bromine atom, which may affect its reactivity and biological activities.
Quinazolin-4(3H)-one: The parent compound without any substituents, serving as a basic structure for various derivatives.
The presence of the bromine atom, methoxy groups, and styryl moiety in this compound makes it unique and potentially more versatile in its applications compared to its analogs.
Properties
Molecular Formula |
C18H15BrN2O3 |
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Molecular Weight |
387.2 g/mol |
IUPAC Name |
6-bromo-2-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C18H15BrN2O3/c1-23-13-7-11(8-14(10-13)24-2)3-6-17-20-16-5-4-12(19)9-15(16)18(22)21-17/h3-10H,1-2H3,(H,20,21,22)/b6-3+ |
InChI Key |
IQOJJZSYHXKZBH-ZZXKWVIFSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C/C2=NC3=C(C=C(C=C3)Br)C(=O)N2)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC2=NC3=C(C=C(C=C3)Br)C(=O)N2)OC |
Origin of Product |
United States |
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